The Endogenous Peptide Ela-32: A Comprehensive Technical Guide to its Mechanism of Action at the Apelin Receptor
The Endogenous Peptide Ela-32: A Comprehensive Technical Guide to its Mechanism of Action at the Apelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ela-32, also known as Elabela or Toddler, is a recently identified endogenous peptide hormone that plays a critical role in various physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis.[1][2] Its primary mechanism of action is through the activation of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) for which apelin is the other known endogenous ligand.[1][3] This technical guide provides an in-depth overview of the mechanism of action of human Ela-32, with a focus on its interaction with the apelin receptor, downstream signaling pathways, and the experimental methodologies used to elucidate these functions. The trifluoroacetate (B77799) (TFA) salt form of Ela-32 is commonly used in research and does not alter its biological activity.[4]
Ligand-Receptor Interaction and Binding Affinity
Ela-32 is a potent and high-affinity agonist for the apelin receptor.[4][5] It exhibits specificity for the apelin receptor, with no significant binding to other related GPCRs such as GPR15 and GPR25.[4][5] The binding of Ela-32 to the apelin receptor has been characterized through competitive binding assays, which measure the ability of unlabeled Ela-32 to displace a radiolabeled ligand, typically a form of apelin.
Quantitative Data: Binding Affinity of Ela-32 to the Apelin Receptor
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 0.27 nM | Not specified | [4][5] |
| Kd | 0.51 nM | Not specified | [4][5] |
Signal Transduction Pathways
Upon binding to the apelin receptor, Ela-32 initiates a cascade of intracellular signaling events through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.[6][7] This dual signaling capability allows Ela-32 to regulate a diverse range of cellular functions.
G-Protein Dependent Signaling
The apelin receptor is coupled to inhibitory G-proteins (Gαi/o). Activation of the receptor by Ela-32 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This pathway is crucial for many of the physiological effects of Ela-32.
β-Arrestin Dependent Signaling
In addition to G-protein coupling, agonist binding to the apelin receptor, including by Ela-32, also promotes the recruitment of β-arrestins.[6][7] This leads to receptor internalization and the initiation of a distinct set of signaling cascades that are independent of G-protein activation. Studies have shown that different apelin receptor ligands can exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway.[7] Ela-32 has been shown to be biased towards the β-arrestin-dependent signaling pathway.[7]
PI3K/AKT Signaling Pathway
A key downstream consequence of apelin receptor activation by Ela-32 is the stimulation of the phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][5] This pathway is fundamental for cell survival, proliferation, and growth. In the context of human embryonic stem cells (hESCs), activation of the PI3K/AKT pathway by Ela-32 promotes self-renewal through the regulation of cell-cycle progression and protein translation.[5]
Potentiation of the TGFβ Signaling Pathway
Ela-32 has also been shown to potentiate the Transforming Growth Factor-beta (TGFβ) signaling pathway.[4][5] This potentiation primes hESCs towards the endoderm lineage. The precise mechanism of this crosstalk between the apelin receptor and TGFβ signaling pathways is an area of ongoing research. Recent studies suggest that Ela-32 may alleviate cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway.[8]
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of Ela-32.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50 and Kd) of Ela-32 for the apelin receptor.
Objective: To measure the ability of unlabeled Ela-32 to compete with a radiolabeled apelin analog for binding to the apelin receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the apelin receptor.
-
Incubation: A constant concentration of a radiolabeled apelin ligand (e.g., [125I]-[Pyr1]apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Ela-32.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value of Ela-32. The Kd value can then be calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of Ela-32 to inhibit the production of cAMP following apelin receptor activation.
Objective: To quantify the Gαi-mediated signaling of Ela-32.
General Protocol:
-
Cell Culture: Cells expressing the apelin receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of Ela-32.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve for Ela-32-mediated inhibition of cAMP production is plotted to determine its EC50 value.
β-Arrestin Recruitment Assay (Tango Assay)
This assay is used to measure the recruitment of β-arrestin to the apelin receptor upon stimulation with Ela-32.
Objective: To quantify the β-arrestin-dependent signaling of Ela-32.
General Protocol (Tango Assay):
-
Cell Line: A specific cell line (e.g., HTLA) is used which stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element.
-
Transfection: The cells are transiently transfected with a plasmid encoding the apelin receptor fused to a C-terminal TEV cleavage site followed by the tTA transcription factor.
-
Stimulation: The transfected cells are stimulated with varying concentrations of Ela-32.
-
Recruitment and Cleavage: Agonist-induced recruitment of β-arrestin-TEV protease to the receptor leads to the cleavage of the tTA transcription factor.
-
Reporter Gene Expression: The released tTA translocates to the nucleus and activates the expression of the luciferase reporter gene.
-
Detection: Luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-dependent increase in luminescence is analyzed to determine the EC50 for β-arrestin recruitment.
Western Blot for Phospho-AKT
This technique is used to detect the phosphorylation and therefore activation of AKT downstream of Ela-32 stimulation.
Objective: To confirm the activation of the PI3K/AKT pathway by Ela-32.
General Protocol:
-
Cell Treatment: Cells are treated with Ela-32 for various time points.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473) and a primary antibody for total AKT (as a loading control). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-AKT band is normalized to the total AKT band to determine the relative increase in AKT phosphorylation.
TGFβ Pathway Luciferase Reporter Assay
This assay measures the potentiation of the TGFβ signaling pathway by Ela-32.
Objective: To quantify the effect of Ela-32 on TGFβ-induced transcriptional activity.
General Protocol:
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a luciferase reporter plasmid containing SMAD binding elements (SBEs) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: Transfected cells are treated with a constant concentration of TGFβ in the presence of varying concentrations of Ela-32.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold-change in luciferase activity in the presence of Ela-32 compared to TGFβ alone is calculated to determine the potentiation effect.
Conclusion
Ela-32(human) tfa is a potent and specific agonist of the apelin receptor, initiating a complex array of intracellular signaling events. Its ability to activate both G-protein and β-arrestin dependent pathways, leading to the modulation of key signaling cascades such as PI3K/AKT and TGFβ, underscores its importance as a pleiotropic signaling molecule. The experimental protocols outlined in this guide provide a framework for the continued investigation of Ela-32's mechanism of action and its potential as a therapeutic target in a variety of disease contexts. Further research into the nuanced, context-dependent signaling of Ela-32 will be crucial for fully understanding its physiological roles and harnessing its therapeutic potential.
References
- 1. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ELABELA-32 Alleviates Doxorubicin-Induced Chronic Cardiotoxicity by Inhibiting the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
